1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone
Description
This compound features a 4-methyl-1,2,4-triazole core linked via a sulfonyl group to an azetidine ring and a phenoxyethanone moiety. The phenoxy group may contribute to lipophilicity, influencing pharmacokinetic properties.
Properties
IUPAC Name |
1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-17-10-15-16-14(17)23(20,21)12-7-18(8-12)13(19)9-22-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEKYAKXDPXJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate precursors, such as β-amino alcohols, under conditions that promote ring closure.
Final Coupling: The final step involves coupling the triazole-sulfonyl-azetidine intermediate with phenoxyethanone using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitutions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Materials Science: The compound’s structural features may lend themselves to applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The triazole ring could interact with active site residues, while the sulfonyl and azetidine groups might enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Triazole Cores
Substituent Variations on the Triazole Ring
- 4-Methyl vs. 4-Ethyl Groups: Compounds like 5t () and the crystal structure in use ethyl or methyl substituents at the triazole N4 position.
- Sulfonyl vs. Sulfanyl Linkers : The sulfonyl group in the target compound differs from sulfanyl (thioether) linkages in analogs like AB4 () and 5c (). Sulfonyl groups are more electronegative, enhancing solubility and oxidative stability but reducing lipophilicity .
Heterocyclic Attachments
- Azetidine vs. Benzene Rings: The azetidine ring in the target compound is less common than phenyl or pyridyl substituents (e.g., 5u–5x in ). Azetidine’s smaller ring size (4-membered vs.
- Phenoxyethanone vs. Halogenated Aryl Groups: The phenoxyethanone moiety contrasts with halogenated aryl groups (e.g., 2,4-difluorophenyl in 5t). Phenoxy groups offer moderate lipophilicity, balancing membrane permeability and metabolic stability compared to highly halogenated analogs .
Table 1: Key Properties of Selected Triazole Derivatives
Biological Activity
The compound 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone is a novel synthetic derivative that incorporates a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula of the compound is . The structure features:
- Azetidine ring : Contributes to the compound's biological activity.
- Triazole ring : Known for its role in enhancing antimicrobial properties.
- Phenoxy group : Imparts additional pharmacological effects.
Antibacterial Properties
Research indicates that compounds containing a 1,2,4-triazole ring exhibit significant antibacterial activity. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that triazole derivatives can outperform traditional antibiotics like ciprofloxacin and vancomycin against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .
- A related study demonstrated that derivatives of triazoles exhibited MIC values as low as 0.25 µg/mL , indicating potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivative A | 0.25 | S. aureus |
| Triazole Derivative B | 0.5 | E. coli |
| Ciprofloxacin | 1.0 | S. aureus |
Antifungal Activity
The antifungal potential of triazole compounds is well-documented. The compound in focus has shown promising results in inhibiting fungal growth:
- Triazole derivatives are commonly used in antifungal treatments due to their ability to disrupt fungal cell membrane synthesis .
- Studies have indicated that certain triazole derivatives can inhibit the growth of pathogenic fungi at concentrations lower than those required for conventional antifungals.
Anticancer Activity
The anticancer properties of triazole derivatives are gaining attention:
- Research has shown that compounds with a triazole moiety can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and modulation of signaling pathways .
- A specific study highlighted that triazole-based compounds exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 20 µM .
Case Study 1: Antibacterial Efficacy
In a comparative study involving several triazole derivatives, one compound demonstrated an MIC value of 0.125 µg/mL against MRSA, significantly lower than traditional antibiotics . This suggests that modifications to the triazole structure can enhance antibacterial efficacy.
Case Study 2: Anticancer Potential
A recent investigation into the anticancer activity of triazole derivatives revealed that one specific derivative induced apoptosis in breast cancer cells with an IC50 value of 15 µM , showcasing its potential as a therapeutic agent .
Q & A
Q. Optimization Tips :
- Monitor reaction progress with thin-layer chromatography (TLC) using silica gel plates and UV visualization .
- Purify intermediates via column chromatography (e.g., ethyl acetate/hexane gradients) to remove byproducts .
- Confirm purity (>95%) via HPLC with a C18 column and acetonitrile/water mobile phase .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
Answer:
Key techniques include:
Advanced: How can computational modeling predict the bioactivity and binding mechanisms of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, the sulfonyl group’s electron-withdrawing nature reduces HOMO energy, enhancing electrophilic interactions .
- Molecular Docking : Simulate binding to target proteins (e.g., kinases or bacterial enzymes). A 2021 study using AutoDock Vina reported a binding affinity of −8.2 kcal/mol for similar triazole-sulfonyl compounds to E. coli dihydrofolate reductase .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or bacterial strains. Standardize protocols using CLSI guidelines .
- Compound Purity : Impurities >5% skew results. Validate purity via NMR and HPLC before testing .
- Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity. Pre-test solubility in PBS or culture media .
Q. Resolution Strategy :
- Perform dose-response curves in triplicate across multiple assays (e.g., MTT, resazurin).
- Compare with reference compounds (e.g., ciprofloxacin for antimicrobial studies) to calibrate activity .
Advanced: What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced efficacy?
Answer:
Key SAR findings from analogous compounds:
Q. Methodology :
- Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains).
- Test in parallel assays to isolate structural contributions to activity .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at −20°C in airtight, light-resistant vials to prevent hydrolysis of the sulfonyl group .
- Solvent : Lyophilize and store as a solid. For solution storage, use anhydrous DMSO under nitrogen .
- Stability Monitoring : Conduct periodic HPLC analysis (every 6 months) to detect degradation (e.g., ketone oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
